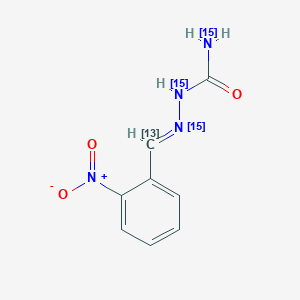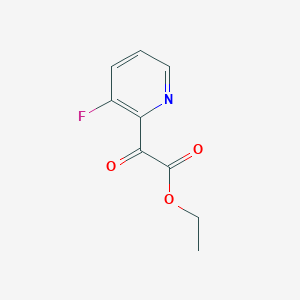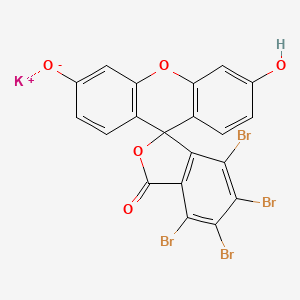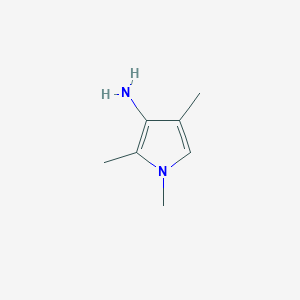
1,2,4-Trimethyl-1H-pyrrol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This compound is characterized by three methyl groups attached to the pyrrole ring at positions 1, 2, and 4, and an amine group at position 3. Pyrroles are known for their biological activities and are found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-1H-pyrrol-3-amine can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production of pyrroles, including this compound, often involves multi-step processes that are optimized for large-scale synthesis. These methods typically use readily available starting materials and efficient catalysts to ensure high yields and purity. The use of organocatalysis has also been explored for the synthesis of pyrroles, providing a green chemistry alternative .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Applications De Recherche Scientifique
1,2,4-Trimethyl-1H-pyrrol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular pathways. Specific molecular targets and pathways depend on the context of its use, such as its role in antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: The parent compound of 1,2,4-Trimethyl-1H-pyrrol-3-amine, known for its biological activities.
1-Methylpyrrole: A similar compound with one methyl group, used in various chemical syntheses.
2,5-Dimethylpyrrole: Another derivative with two methyl groups, studied for its biological properties.
Uniqueness
This compound is unique due to the specific arrangement of its methyl groups and the presence of an amine group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1,2,4-trimethylpyrrol-3-amine |
InChI |
InChI=1S/C7H12N2/c1-5-4-9(3)6(2)7(5)8/h4H,8H2,1-3H3 |
Clé InChI |
SNCHQIHNFZZGLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=C1N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
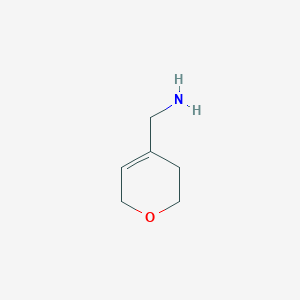
![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
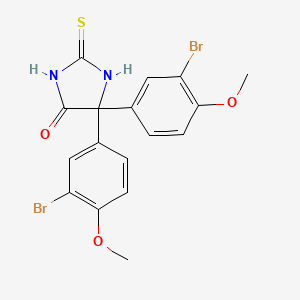
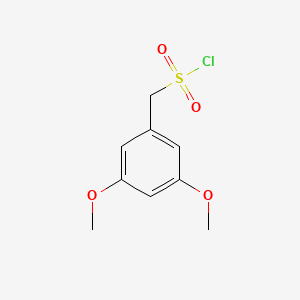
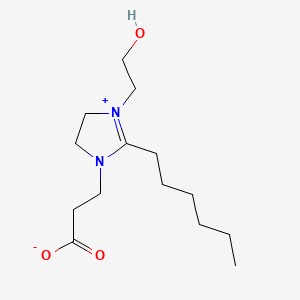

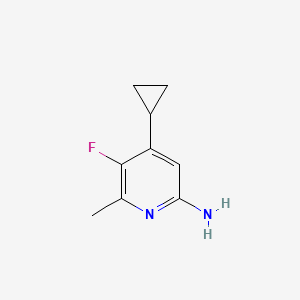
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
